

In-depth Structural Analysis of Thiazolyl Benzaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Thiazol-2-yl-benzaldehyde**

Cat. No.: **B1316073**

[Get Quote](#)

Disclaimer: A comprehensive structural analysis for the specific molecule, **2-Thiazol-2-yl-benzaldehyde**, is not readily available in public scientific literature and chemical databases. This guide will therefore focus on the closely related and better-documented isomer, 4-(1,3-Thiazol-2-yl)benzaldehyde, to provide a representative technical overview for researchers, scientists, and drug development professionals. The methodologies and principles described are broadly applicable to the structural elucidation of this class of compounds.

Core Structural and Chemical Properties

The foundational data for 4-(1,3-Thiazol-2-yl)benzaldehyde is summarized below. This information is critical for its identification and use in further experimental work.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ NOS	[1]
Molecular Weight	189.23 g/mol	[1]
IUPAC Name	4-(1,3-thiazol-2-yl)benzaldehyde	[1]
SMILES	C1=CC(=CC=C1C=O)C2=NC=CS2	[1]
InChI Key	LQLBILPEELCFQI-UHFFFAOYSA-N	[1]
Physical Form	Solid	
CAS Number	198904-53-9	[1]

Experimental Protocols for Synthesis and Characterization

Detailed experimental protocols for the specific synthesis of 4-(1,3-Thiazol-2-yl)benzaldehyde are not published in peer-reviewed journals. However, general and well-established methods for the synthesis of 2-aryl-thiazoles can be adapted.

General Synthesis via Hantzsch Thioamide Reaction

The most common and versatile method for synthesizing the 2-aryl-thiazole core is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α -haloketone. For an aldehyde-substituted aryl-thiazole, a protected aldehyde or a precursor that can be later converted to an aldehyde is typically used.

Illustrative Protocol:

- Thioamide Formation: A substituted benzamide is treated with a thionating agent like Lawesson's reagent or Phosphorus Pentasulfide (P₂S₅) in a dry, inert solvent such as toluene or dioxane. The reaction is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).

- Cyclization: The resulting thiobenzamide is then reacted with an α -haloaldehyde or α -haloketone, such as 2-bromo-1,1-diethoxyethane (a protected form of bromoacetaldehyde), in a solvent like ethanol or DMF.
- Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
- Deprotection (if necessary): If a protected aldehyde was used, the protecting group is removed under appropriate conditions (e.g., acid hydrolysis for an acetal) to yield the final benzaldehyde product.

Structural Characterization Protocols

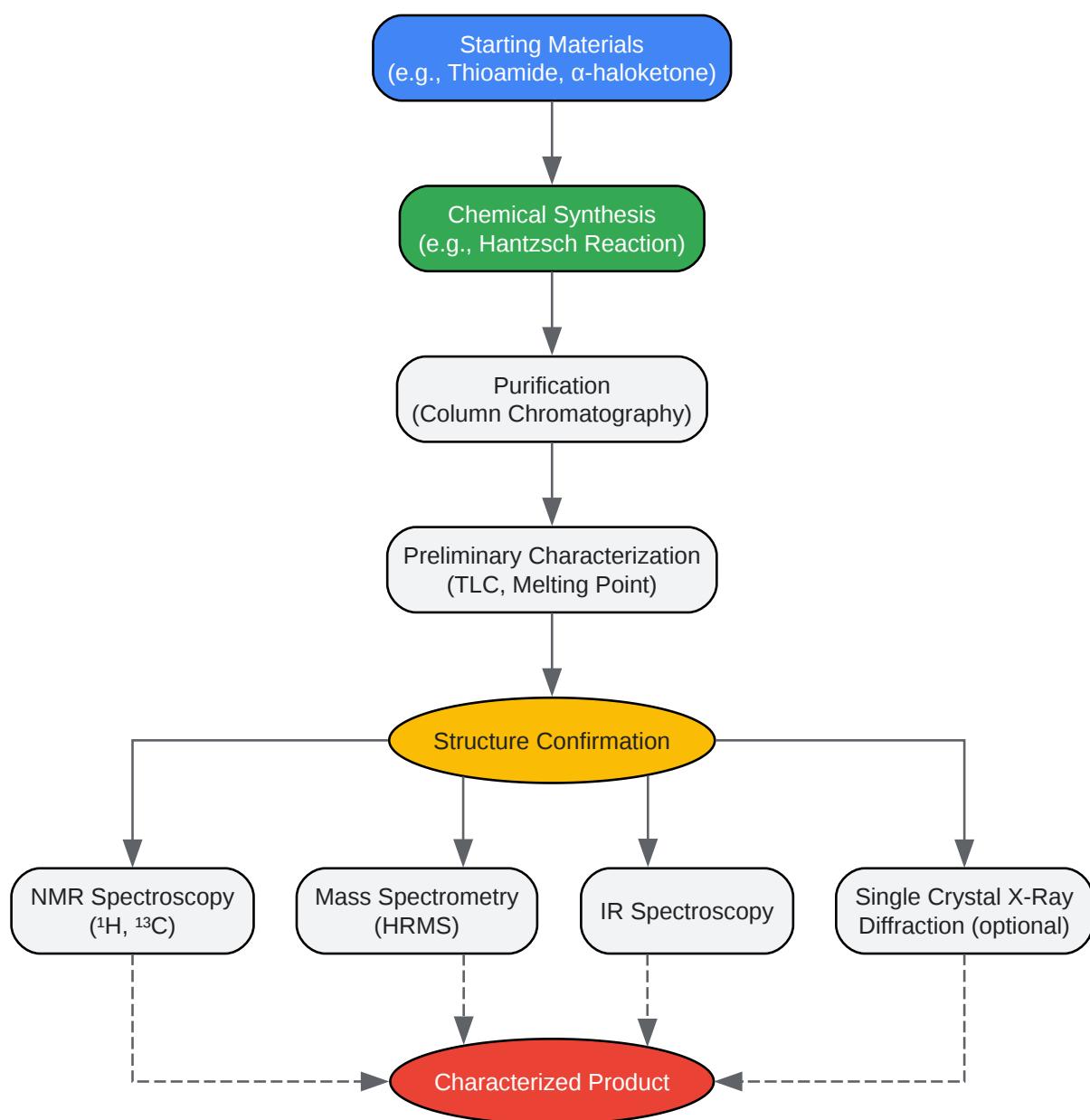
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The spectrum is recorded on a 400 MHz or higher spectrometer. Expected signals would include:
 - A singlet for the aldehydic proton between δ 9-10 ppm.[\[2\]](#)
 - Doublets in the aromatic region (δ 7-8.5 ppm) corresponding to the protons on the benzaldehyde ring.
 - Signals for the thiazole ring protons, typically between δ 7-8 ppm.
- ^{13}C NMR: A more concentrated sample (~20-30 mg) is used. The spectrum provides information on all unique carbon atoms. Key signals include:
 - The aldehyde carbonyl carbon signal around δ 190 ppm.
 - Signals for the aromatic and thiazole carbons in the δ 110-170 ppm range.

2. Infrared (IR) Spectroscopy:

- A small amount of the solid sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, often using an Attenuated Total Reflectance (ATR) accessory.
- Key characteristic absorption bands to confirm the structure include:
 - A strong C=O stretching band for the aldehyde at $\sim 1700\text{ cm}^{-1}$.[\[2\]](#)
 - C-H stretching bands for the aldehyde proton around $2830\text{-}2695\text{ cm}^{-1}$.[\[2\]](#)
 - C=C and C=N stretching vibrations for the aromatic and thiazole rings in the $1600\text{-}1450\text{ cm}^{-1}$ region.

3. Mass Spectrometry (MS):


- High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), is performed to confirm the molecular formula.
- The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) of the molecular ion ($[\text{M}+\text{H}]^+$) should match the calculated exact mass for $\text{C}_{10}\text{H}_8\text{NOS}^+$.

4. X-Ray Crystallography:

- Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
- A selected crystal is mounted on a diffractometer, and diffraction data are collected.
- The data is processed to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. Although no crystal structure is publicly available for 4-(1,3-Thiazol-2-yl)benzaldehyde, this technique would provide the most definitive structural analysis.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the analysis of aryl-thiazole aldehydes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS | CID 10535655 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [In-depth Structural Analysis of Thiazolyl Benzaldehydes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316073#2-thiazol-2-yl-benzaldehyde-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com